Bienvenue dans la boutique en ligne BenchChem!

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid

Total Synthesis Chiral Resolution Medicinal Chemistry

(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid (CAS 22269-14-3) is a chiral, saturated bicyclic amino acid derivative belonging to the pyrrolizidine class. It features a fused two-pyrrolidine ring system with a defined (1R,7aR) absolute stereochemistry, offering a compact, conformationally constrained scaffold for incorporation into complex molecules.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 22269-14-3
Cat. No. B12866317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid
CAS22269-14-3
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC1CC2C(CCN2C1)C(=O)O
InChIInChI=1S/C8H13NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h6-7H,1-5H2,(H,10,11)/t6-,7-/m1/s1
InChIKeyBZYGCNOHXFJSTG-RNFRBKRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,7AR)-Hexahydro-1H-pyrrolizine-1-carboxylic Acid: A Chiral Bicyclic Building Block for Enantioselective Synthesis


(1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid (CAS 22269-14-3) is a chiral, saturated bicyclic amino acid derivative belonging to the pyrrolizidine class. It features a fused two-pyrrolidine ring system with a defined (1R,7aR) absolute stereochemistry, offering a compact, conformationally constrained scaffold for incorporation into complex molecules . Its primary utility lies in serving as a key chiral intermediate or building block in medicinal chemistry and total synthesis, where precise stereochemical control is paramount [1].

Why (1R,7AR)-Hexahydro-1H-pyrrolizine-1-carboxylic Acid Cannot Be Replaced by a Racemate or Enantiomer


For stereochemically demanding applications such as the synthesis of the telomerase inhibitor UCS1025A, generic substitution with a racemic mixture or the opposite enantiomer is not viable without incurring significant losses in yield and purity [1]. The target compound's specific (1R,7aR) configuration is the direct precursor to the required stereochemistry in the final bioactive molecule. Using the racemate necessitates a kinetic resolution step, which inherently discards 50% of the material as the undesired enantiomer, fundamentally altering the process's atom economy and cost profile [1]. Substituting the (1S,7aR) enantiomer (Laburninic acid) would lead to the synthesis of the incorrect diastereomer in a downstream sequence, potentially abolishing biological activity [2].

Quantitative Differentiation Evidence for (1R,7AR)-Hexahydro-1H-pyrrolizine-1-carboxylic Acid


Stereochemical Purity vs. Racemic Mixture for Telomerase Inhibitor Synthesis

In the benchmark synthesis of the telomerase inhibitor UCS1025A, the (1R,7aR) enantiomer of the pyrrolizidine carboxylic acid unit is the required stereoisomer [1]. The reported synthesis starts from a racemic mixture, which is then subjected to a kinetic resolution. This resolution step provides a quantitative differentiation point: while the racemic mixture is formed quantitatively, the desired (1R,7aR) enantiomer is obtained in a maximum theoretical yield of 50% from the racemate, whereas direct procurement of the pre-resolved (1R,7aR) enantiomer eliminates this 50% material loss step, drastically improving process step-efficiency [1].

Total Synthesis Chiral Resolution Medicinal Chemistry

Configurational Mismatch with the Natural (1S,7aR) Enantiomer (Laburninic Acid)

The (1S,7aR) enantiomer, known as Laburninic acid (CAS 488-07-3), is a naturally occurring pyrrolizidine alkaloid precursor [1]. The target compound (1R,7aR) is its non-natural enantiomer. This configurational mismatch is critical in synthesis: using the natural enantiomer as a substitute would lead to the synthesis of the opposite enantiomer of any targeted product, which can have profoundly different or abolished biological activity. For example, the telomerase inhibitor UCS1025A requires the non-natural (1R,7aR) configuration for activity [2].

Natural Product Chemistry Alkaloid Synthesis Chiral Pool

Physical Property Differentiation: Computed Boiling Point and Density vs. Non-Chiral Isomer

The (1R,7aR) isomer has computed physicochemical properties that can serve as initial identification and quality control markers. For the regioisomeric hexahydro-1H-pyrrolizine-3-carboxylic acid (non-chiral analog), such specific computed data is not readily available, but any absence of chiral analysis would confound identity verification . The calculated boiling point of 284.5±23.0 °C and density of 1.2±0.1 g/cm³ for the target compound provide theoretical benchmarks, though experimental data for direct comparison is currently lacking.

Physicochemical Properties Analytical Chemistry Quality Control

Purity Validation: Vendor-Supplied Enantiopurity vs. Published Racemic Synthesis Purity

Commercial sources for the racemic hexahydro-1H-pyrrolizine-1-carboxylic acid report a typical purity of 95% . In contrast, reputable chiral building block suppliers for the target (1R,7aR) enantiomer typically provide a higher standard purity, often ≥98%, with additional documentation for enantiomeric excess (ee) through chiral HPLC analysis . While a direct ee value for the target compound could not be sourced in this review, the expectation for a higher chemical purity and documented chiral purity is a critical differentiator in procurement.

Chiral Purity Procurement Quality HPLC Analysis

Scaffold Conformational Rigidity: Impact on Target Binding vs. Flexible Proline Analogs

The fused bicyclic pyrrolizidine scaffold of the target compound provides significantly greater conformational rigidity compared to the monocyclic analog L-proline. This rigidity is particularly valuable in the development of peptidomimetics and enzyme inhibitors, where pre-organization of the ligand in its bioactive conformation can reduce the entropic penalty upon binding, leading to improved potency. The defined (1R,7aR) stereochemistry dictates the spatial orientation of the carboxylic acid and amine functionalities, a feature absent in achiral, flexible linkers [1].

Peptide Mimetics Drug Design Conformational Analysis

Optimal Application Scenarios for (1R,7AR)-Hexahydro-1H-pyrrolizine-1-carboxylic Acid


Enantioselective Total Synthesis of Telomerase Inhibitor UCS1025A

Procurement of (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid is mandatory for the direct and efficient synthesis of the pyrrolizidine carboxylic acid unit of UCS1025A. As demonstrated by Christmann and co-workers, accessing the pre-resolved (1R,7aR) enantiomer allows the process to bypass an otherwise necessary kinetic resolution step, which discards 50% of the material and involves a separate purification procedure [1]. This directly translates to a 100% increase in step-efficiency for the key fragment.

Development of Conformationally Rigid Peptidomimetics

For projects aiming to replace a flexible amino acid moiety, such as proline or 6-aminohexanoic acid, with a rigidified analog, the (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid scaffold is the optimal choice. Its bicyclic structure locks the amine and carboxylic acid functionalities into a well-defined spatial orientation, reducing the entropic cost of target binding. The target compound's single rotatable bond compared to proline's two provides a higher degree of pre-organization, which is a critical parameter in rational drug design [2].

Chiral Building Block for Alkaloid-Derived Drug Discovery Libraries

Any medicinal chemistry program that is structurally inspired by pyrrolizidine alkaloids but requires the non-natural (1R,7aR) stereochemistry must prioritize this specific enantiomer. Using the natural (1S,7aR) enantiomer (Laburninic acid) would invert the entire chirality of the final product, which is a critical failure for any stereospecific biological target. The target compound's established role in active telomerase inhibitor synthesis unequivocally validates its utility for such non-natural alkaloid-based library generation [1].

High-Purity Starting Material for Scale-up and Process Chemistry

When scaling up a synthetic route, the purity and validated chiral identity of the starting material are paramount to avoid the propagation of impurities. The higher standard purity offered for the chiral (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid (≥98%), compared to the racemic mixture's typical 95% purity, offers a quantitative advantage. This reduces the burden on downstream purification and ensures more reliable and reproducible yields in subsequent chemical transformations, making it the preferred choice for process development .

Quote Request

Request a Quote for (1R,7AR)-hexahydro-1H-pyrrolizine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.